Ethyl 3-(3,4-dichlorophenyl)but-2-enoate
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Overview
Description
Ethyl 3-(3,4-dichlorophenyl)but-2-enoate is an organic compound characterized by the presence of a dichlorophenyl group attached to a but-2-enoate ester. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dichlorophenyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with 3,4-dichlorobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde reacts with the active methylene group of ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction mixture is then refluxed, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dichlorophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(3,4-dichlorophenyl)but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl 3-(3,4-dichlorophenyl)but-2-enoate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for desired activity .
Properties
Molecular Formula |
C12H12Cl2O2 |
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Molecular Weight |
259.12 g/mol |
IUPAC Name |
ethyl (E)-3-(3,4-dichlorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H12Cl2O2/c1-3-16-12(15)6-8(2)9-4-5-10(13)11(14)7-9/h4-7H,3H2,1-2H3/b8-6+ |
InChI Key |
MUEQSJWOVIRCLI-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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